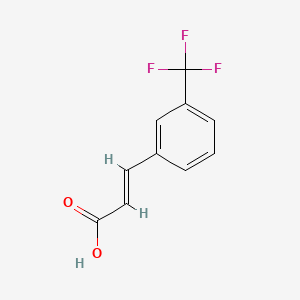

![molecular formula C10H13ClF3NO B3024419 2-[4-(Trifluoromethyl)phenoxy]propylamine CAS No. 886763-49-1](/img/structure/B3024419.png)

2-[4-(Trifluoromethyl)phenoxy]propylamine

説明

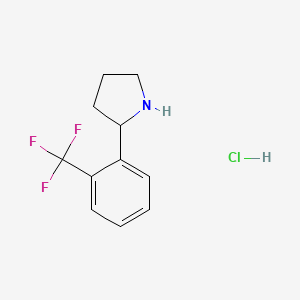

“2-[4-(Trifluoromethyl)phenoxy]propylamine” is a chemical compound with the molecular formula C10H12F3NO . It is a liquid substance and is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C10H12F3NO/c1-7(6-14)15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis

“this compound” is a liquid substance with a molecular weight of 219.21 . It should be stored at temperatures between 2-8°C .科学的研究の応用

Synthesis and Characterization

Researchers have synthesized organotellurium(II) compounds involving 2-[4-(Trifluoromethyl)phenoxy]propylamine derivatives, highlighting their spectral characterization and exploring secondary interactions like O−H…N and CH…π in their structures. These compounds have been characterized using NMR, FTIR, and single crystal X-ray diffraction, revealing insights into their molecular structures and potential applications in chemical synthesis and materials science (Raghavendra et al., 2015).

Materials Science

A study on the synthesis of soluble fluorinated poly(ether imide)s with different pendant groups, including derivatives of this compound, showcased the preparation of materials with desirable properties like high optical transparency, low dielectric constants, and significant mechanical strength. This research has implications for the development of high-performance materials suitable for various applications in electronics and optics (Liu et al., 2008).

Analytical Chemistry

In the realm of analytical chemistry, studies have explored the electrochemical properties of phenol derivatives, including those modified with trifluoromethyl groups. Such research offers valuable insights into the electrochemistry of these compounds, which could be critical for developing new analytical methods and sensors (Villagrán et al., 2006).

Environmental Applications

Novel sulfonated thin-film composite nanofiltration membranes using derivatives of this compound have been synthesized for dye treatment. These membranes exhibit improved water flux and dye rejection rates due to enhanced surface hydrophilicity, indicating their potential for environmental applications in water purification and wastewater treatment (Liu et al., 2012).

Hepatoprotector Activity

The hepatoprotector activity of water-soluble derivatives based on aminoalkylphenols, including this compound derivatives, has been evaluated. Some compounds exhibited significant hepatoprotective effects against induced toxic hepatitis in mice, opening new avenues for therapeutic applications (Dyubchenko et al., 2006).

Safety and Hazards

生化学分析

Biochemical Properties

2-[4-(Trifluoromethyl)phenoxy]propylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules . This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization . Additionally, it can impact cell signaling by interacting with membrane-bound receptors, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of enzymes involved in neurotransmitter degradation, thereby increasing the levels of certain neurotransmitters in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in neurological disorders.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on gene expression and cellular metabolism over prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to modulate biochemical pathways without causing significant toxicity . At higher doses, adverse effects such as neurotoxicity and metabolic disturbances have been observed. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution pattern is crucial for its efficacy and safety in experimental and therapeutic contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating biochemical pathways and cellular processes.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(Trifluoromethyl)phenoxy]propylamine involves the reaction of 4-(Trifluoromethyl)phenol with 3-chloropropylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-(Trifluoromethyl)phenol", "3-chloropropylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(Trifluoromethyl)phenol in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 3-chloropropylamine to the solution and stir for several hours at room temperature.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |

| 886763-49-1 | |

分子式 |

C10H13ClF3NO |

分子量 |

255.66 g/mol |

IUPAC名 |

2-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-7(6-14)15-9-4-2-8(3-5-9)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H |

InChIキー |

CEGHHSZETOZQBR-UHFFFAOYSA-N |

SMILES |

CC(CN)OC1=CC=C(C=C1)C(F)(F)F |

正規SMILES |

CC(CN)OC1=CC=C(C=C1)C(F)(F)F.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

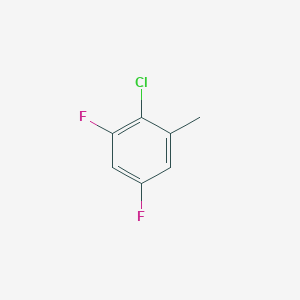

![5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3024340.png)

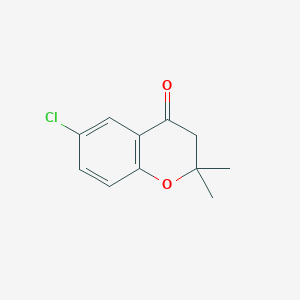

![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)

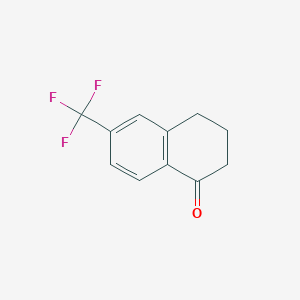

![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)